Enantiomeric Configuration & Purity
The (1R)-configured enantiomer (CAS 1687855-51-1) is defined by its absolute stereochemistry, directly impacting its optical rotation, chiral recognition, and the stereochemical outcome of reactions where it is employed as a chiral auxiliary or intermediate [1]. In contrast, the (S)-enantiomer (CAS 2227712-52-7) and the racemic mixture (CAS 1204234-60-5) are structurally identical but differ in the spatial arrangement of the hydroxyl and trifluoromethyl groups. The single enantiomer is available in commercial purity of 97-98%, which is critical for generating diastereomerically pure downstream products .
| Evidence Dimension | Stereochemical Purity / Absolute Configuration |
|---|---|
| Target Compound Data | (1R)-enantiomer; CAS 1687855-51-1; Commercial purity 97-98% |
| Comparator Or Baseline | (S)-enantiomer: CAS 2227712-52-7; Racemate: CAS 1204234-60-5 |
| Quantified Difference | Opposite absolute configuration leads to different optical rotation and chiral recognition; no quantitative bioactivity difference data available from published head-to-head studies for this specific scaffold. |
| Conditions | Chiral HPLC or SFC separation under standard conditions; absolute configuration confirmed by vibrational circular dichroism (VCD) or X-ray crystallography for analogous 1-aryl-2,2,2-trifluoroethanols [1]. |
Why This Matters
For chiral resolution, asymmetric synthesis, or production of enantiopure drug candidates, the defined (R)-enantiomer eliminates the need for preparative chiral separation of the racemate, reducing cost and complexity.
- [1] Kuppens T, Bultinck P, Langenaeker W. Vibrational Circular Dichroism: A Valuable Tool for Conformational Analysis and Absolute Configuration Assignment of Chiral 1-Aryl-2,2,2-Trifluoroethanols. 2011. View Source
